molecular formula C11H10F3N B2755228 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823881-89-5

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Cat. No.: B2755228
CAS No.: 1823881-89-5
M. Wt: 213.203
InChI Key: AANQQDUYCFQKCM-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a unique spirocyclic compound that features a trifluoromethyl group attached to a cyclopropane ring, which is fused to an indoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with a suitable cyclopropane precursor under catalytic conditions. For instance, the use of gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines has been reported to yield spiro[indoline-3,4’-piperidin]-2-ones .

Industrial Production Methods: While specific industrial production methods for 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the indoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure.

Scientific Research Applications

4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The spirocyclic structure can also provide rigidity, which is beneficial for binding to specific molecular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • Spiro[indoline-3,4’-piperidin]-2-ones
  • Spiro[indoline-3,2’-quinazoline]-2,4’-dione
  • Spiro[indole-3,5’-isoxazoles]

Comparison: 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive compared to other spiroindoline derivatives. The cyclopropane ring also adds to its structural rigidity, which can influence its biological activity and stability.

Properties

IUPAC Name

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANQQDUYCFQKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC(=C23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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